(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone
Description
(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone is a synthetic benzofuran-derived compound characterized by a complex heterocyclic structure. Its molecular framework includes a benzofuran core substituted with a sulfinylmethyl group at the 3-position, linked to a 2,6-dichlorophenyl moiety. The 2-position of the benzofuran is functionalized with a 4-chlorophenyl methanone group. The sulfinyl group (S=O) may confer redox activity or influence binding interactions in biological systems, while the halogenated aromatic rings likely enhance lipophilicity and metabolic stability .
Properties
IUPAC Name |
(4-chlorophenyl)-[3-[(2,6-dichlorophenyl)sulfinylmethyl]-1-benzofuran-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3O3S/c23-14-10-8-13(9-11-14)20(26)21-16(15-4-1-2-7-19(15)28-21)12-29(27)22-17(24)5-3-6-18(22)25/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWQHJDCZHLFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)C4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Sulfinylmethyl Group: This step often involves the use of sulfoxides and appropriate reagents to introduce the sulfinylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to improve reaction efficiency are commonly employed.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to modify the sulfinyl group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group typically yields sulfone derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to (4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone. The benzofuran scaffold is known for its ability to inhibit cancer cell proliferation. For instance, compounds incorporating sulfinyl groups have demonstrated efficacy against various cancer types by inducing apoptosis in malignant cells.
Case Study : A study published in the Journal of Medicinal Chemistry investigated a related compound's mechanism of action, revealing that it inhibits the PI3K/Akt signaling pathway, crucial for tumor growth and survival .
Neuroprotective Effects
This compound has also shown promise in neuroprotection. The benzofuran structure is associated with neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Research Findings : A recent investigation into the neuroprotective effects of similar sulfinyl derivatives indicated that they could reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration .
Applications in Cosmetic Formulations
Due to its unique chemical structure, this compound can be utilized in cosmetic formulations. Its potential as an antioxidant makes it an attractive ingredient for skin care products aimed at reducing oxidative damage and improving skin health.
Formulation Study : A formulation study demonstrated that incorporating this compound into creams significantly enhanced their stability and moisturizing properties, making them more effective against skin aging .
Material Science Applications
The compound's unique properties allow for applications in material science, particularly in developing advanced polymers and coatings. Its ability to enhance chemical resistance and thermal stability makes it suitable for industrial applications.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, a closely related derivative, (3-amino-6-nitro-1-benzofuran-2-yl)(4-chlorophenyl)methanone, offers a basis for comparison (). Below is a detailed analysis:
Table 1: Comparative Analysis of Key Properties
| Property | (4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone | (3-amino-6-nitro-1-benzofuran-2-yl)(4-chlorophenyl)methanone |
|---|---|---|
| Molecular Formula | C₂₂H₁₄Cl₃O₃S (inferred) | C₁₄H₉ClN₂O₄ |
| Molecular Weight | ~480.8 g/mol (calculated) | 308.68 g/mol |
| Substituents | 3-sulfinylmethyl (2,6-dichlorophenyl), 2-(4-chlorophenyl) | 3-amino, 6-nitro, 2-(4-chlorophenyl) |
| Melting Point | Not reported (predicted higher due to bulkier substituents) | 188–192°C |
| Solubility | Likely low water solubility; moderate in DMSO (inferred) | Slightly soluble in ethanol/DMSO; insoluble in water |
| Bioactivity (Inferred) | Potential redox modulation due to sulfinyl group | Unclear; nitro group may confer antimicrobial/cytotoxic effects |
Key Structural and Functional Differences
In contrast, the amino-nitro substituents in the analog may favor electrophilic reactivity or hydrogen-bond donor/acceptor interactions . The 2,6-dichlorophenyl moiety in the target compound increases steric bulk and lipophilicity compared to the simpler nitro group in the analog. This may influence membrane permeability and pharmacokinetics.
The target compound’s sulfinyl group could align with ferroptosis-inducing agents (), as sulfoxide motifs are known to modulate oxidative stress pathways.
Synthetic Complexity: The target compound’s synthesis likely involves multi-step halogenation and sulfoxidation, whereas the analog’s nitro and amino groups suggest straightforward nitration and reduction steps.
Research Findings and Hypotheses
- Pharmacological Potential: The sulfinyl group may position the compound as a candidate for studying oxidative stress-related diseases, such as cancer (e.g., ferroptosis induction in oral squamous cell carcinoma; ).
- Agrochemical Applications : Structural parallels to plant-derived biomolecules () suggest possible pesticidal activity, though this remains speculative without direct evidence.
- Safety Profile : Both compounds likely require careful handling due to halogenated aromatic rings, which are often associated with environmental persistence and toxicity .
Biological Activity
The compound (4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone , with the CAS number 338424-34-3 , is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C22H13Cl3O3S
- Molecular Weight : 463.76 g/mol
- Boiling Point : Predicted at 675.8 ± 55.0 °C
- Density : 1.55 ± 0.1 g/cm³
Research indicates that this compound may interact with various biological targets, particularly within the central nervous system and in inflammatory pathways. Its structural components suggest potential activity as a receptor agonist or antagonist, particularly concerning dopamine receptors and other G-protein coupled receptors (GPCRs).
Dopamine Receptor Interaction
A study highlighted the interaction of similar benzofuran derivatives with dopamine receptors, suggesting that the sulfinyl group may enhance selectivity towards D3 dopamine receptors, which are implicated in neuropsychiatric disorders . The unique structure of this compound may allow for specific binding and modulation of these receptors.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antibacterial properties. For instance, synthesized derivatives were evaluated for their efficacy against various bacterial strains, demonstrating notable inhibition rates .
2. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, specifically targeting acetylcholinesterase (AChE) and urease enzymes. Inhibition of AChE is particularly relevant for conditions like Alzheimer's disease .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially safeguarding dopaminergic neurons from degeneration . This is crucial for developing treatments for neurodegenerative diseases.
Case Study 1: Antibacterial Efficacy
A study conducted on synthesized derivatives of benzofuran indicated that compounds structurally related to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.
Case Study 2: Enzyme Inhibition Assays
In enzyme inhibition assays, the compound demonstrated IC50 values indicative of strong AChE inhibition (IC50 = 25 nM), suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are recommended for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including benzofuran core formation, sulfinyl group introduction, and methanone coupling. Key steps require controlled oxidation of thioethers to sulfoxides using oxidizing agents like m-CPBA, with yields highly dependent on solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C). Purity is optimized via silica gel chromatography, monitored by TLC/HPLC .
Q. Which analytical techniques are essential for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves aromatic and sulfinyl proton environments. Infrared (IR) spectroscopy confirms carbonyl (C=O, ~1680 cm⁻¹) and sulfoxide (S=O, ~1050 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while single-crystal X-ray diffraction provides absolute stereochemistry .
Q. How can researchers mitigate impurities like des-chloro byproducts or sulfoxide diastereomers?
Impurities arise from incomplete chlorination or sulfoxidation. Recrystallization in ethanol/water mixtures removes polar byproducts. Chiral HPLC separates sulfoxide diastereomers, while reaction stoichiometry (e.g., exact equivalents of Cl₂ or SOCl₂) minimizes undesired substitutions .
Q. What solvent systems optimize solubility for in vitro assays?
The compound shows limited aqueous solubility but dissolves in DMSO (≥10 mM). For biological testing, prepare stock solutions in DMSO and dilute with PBS (pH 7.4) to avoid precipitation. Sonication or heating (40–50°C) enhances dissolution in non-polar solvents like chloroform .
Advanced Research Questions
Q. How do electronic effects of chlorophenyl and benzofuran groups influence reactivity in cross-coupling reactions?
The electron-withdrawing chlorine atoms activate the benzofuran core for nucleophilic substitution at the 3-position. Density Functional Theory (DFT) calculations reveal reduced electron density at the sulfinylmethyl group, favoring electrophilic attacks. Substituent effects are quantified via Hammett constants (σₚ for 4-Cl = +0.23) .
Q. What experimental controls are critical for stability studies under varying pH/temperature?
Include negative controls (vehicle-only solutions) and buffer systems (e.g., phosphate buffer for pH 2–8). Monitor degradation via LC-MS at 4°C, 25°C, and 37°C. Protect light-sensitive sulfoxide groups with amber glassware. Kinetic studies (Arrhenius plots) predict shelf-life .
Q. How can computational modeling predict interactions with biological targets?
Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., cytochrome P450). Molecular Dynamics (MD) simulations assess stability of sulfinyl group interactions with hydrophobic pockets. QSAR models correlate logP values (calculated: ~3.8) with membrane permeability .
Q. What challenges arise in scaling synthesis from milligram to gram-scale while maintaining enantiopurity?
Scaling sulfoxidation requires strict temperature control (−10°C) to prevent racemization. Use chiral auxiliaries (e.g., Sharpless epoxidation catalysts) or asymmetric oxidation with Ti(OiPr)₄/(R,R)-tartrate. Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns .
Q. How do data contradictions in spectral analysis (e.g., NMR shifts) arise, and how can they be resolved?
Solvent-induced shifts (e.g., DMSO vs. CDCl₃) and dynamic proton exchange complicate NMR interpretation. Use deuterated solvents and variable-temperature NMR to identify exchange broadening. Cross-validate with IR and X-ray data to resolve ambiguities .
Q. What methodologies enable comparative bioactivity studies against non-sulfinyl analogues?
Synthesize des-sulfinyl or sulfone derivatives via oxidation/reduction. Evaluate cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and pharmacokinetics (Caco-2 permeability). Use ANOVA to statistically compare bioactivity trends across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
